1-[3-(BUTYLSULFANYL)-6-(3-PYRIDYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE
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Overview
Description
1-[3-(BUTYLSULFANYL)-6-(3-PYRIDYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique triazino-benzoxazepine core structure, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(BUTYLSULFANYL)-6-(3-PYRIDYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the triazino-benzoxazepine core, followed by the introduction of the acetyl and butylthio groups. Common reagents used in these reactions include acetic anhydride, butylthiol, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise control of reaction conditions (temperature, pressure, and pH), and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[3-(BUTYLSULFANYL)-6-(3-PYRIDYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, modifying the compound’s reactivity.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
1-[3-(BUTYLSULFANYL)-6-(3-PYRIDYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-[3-(BUTYLSULFANYL)-6-(3-PYRIDYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-Acetyl-3-(allylsulfanyl)-6-(2,4-dichlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- 7-Acetyl-6-(1-acetyl-1H-indol-3-yl)-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Uniqueness
1-[3-(BUTYLSULFANYL)-6-(3-PYRIDYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H21N5O2S |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
1-(3-butylsulfanyl-6-pyridin-3-yl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl)ethanone |
InChI |
InChI=1S/C21H21N5O2S/c1-3-4-12-29-21-23-19-18(24-25-21)16-9-5-6-10-17(16)26(14(2)27)20(28-19)15-8-7-11-22-13-15/h5-11,13,20H,3-4,12H2,1-2H3 |
InChI Key |
HESNOGOPIWMPDJ-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CN=CC=C4)C(=O)C)N=N1 |
Canonical SMILES |
CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CN=CC=C4)C(=O)C)N=N1 |
Origin of Product |
United States |
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